ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide
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Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .
Synthesis Analysis
Tetrazoles can be synthesized using various approaches such as (1) triethyl orthoformate and sodium azide, (2) alcohols and aldehydes, and (3) isocyanides .Molecular Structure Analysis
The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole (1), 2H-tetrazole (2), and 5H-tetrazole (3); the first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .Chemical Reactions Analysis
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Physical And Chemical Properties Analysis
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .Scientific Research Applications
- Tetrazole Moiety Introduction : Ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide serves as a valuable building block in pharmaceutical synthesis. Its tetrazole functional group can be incorporated into drug molecules, enhancing their bioactivity and pharmacokinetics .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity. Scientists are exploring its potential as an antimicrobial agent in drug development .
- Pesticides and Herbicides : Ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide can contribute to the design of novel pesticides and herbicides. Its tetrazole moiety may enhance the efficacy of these agrochemicals .
- Metal Complexes : Researchers investigate metal complexes containing this compound. These complexes could have applications in catalysis, sensors, and materials with specific properties .
- Antitumor Activity : Preliminary studies suggest that ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide possesses antitumor properties. Further investigations are ongoing to understand its mechanism of action and potential therapeutic applications .
- Bioconjugation : The tetrazole group in this compound allows for efficient bioconjugation reactions. Scientists use it to link biomolecules (e.g., proteins, peptides) to other molecules for targeted drug delivery or imaging applications .
- Ligand Design : Ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide can act as a ligand in coordination complexes. Researchers explore its coordination chemistry and potential applications in catalysis and materials science .
Pharmaceutical Synthesis
Agrochemicals
Materials Science
Biological Studies
Chemical Biology
Coordination Chemistry
Mechanism of Action
properties
IUPAC Name |
5-[bis(ethylsulfanyl)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S2/c1-3-11-6(12-4-2)5-7-9-10-8-5/h6H,3-4H2,1-2H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXQWXBTQRYVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NNN=N1)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide |
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